
GSK805
Overview
Description
GSK805 is a potent, orally bioavailable, and CNS-penetrant inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcriptional regulator of Th17 cell differentiation and IL-17 production. Its molecular formula is C₂₃H₁₈Cl₂F₃NO₄S (MW: 532.36), and it binds to the ligand-binding domain (LBD) of RORγt, disrupting interactions with coactivators and suppressing Th17-mediated immune responses . Preclinical studies highlight its efficacy in autoimmune, inflammatory, and metabolic disorders, such as experimental autoimmune encephalomyelitis (EAE), neonatal necrotizing enterocolitis (NEC), and diet-induced obesity (DIO) .
Preparation Methods
The synthesis of GSK805 involves several steps, starting with the preparation of the biaryl-amide core structure. The synthetic route typically includes the following steps:
Formation of the biaryl core: This involves coupling reactions such as Suzuki or Stille coupling to form the biaryl structure.
Introduction of functional groups: Various functional groups, including chloro, trifluoromethoxy, and ethylsulfonyl groups, are introduced through substitution reactions.
Final assembly: The final step involves the formation of the amide bond to complete the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
GSK805 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
Key Characteristics
- Target: RORγt
- IC50: 8.4 nM for RORγt
- Solubility: ≥ 2.5 mg/mL in 10% DMSO and 90% corn oil
Immunology and Autoimmune Diseases
GSK805 has been extensively studied for its effects on Th17 cells, which are implicated in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study involving mice with EAE, this compound was administered at a dose of 10 mg/kg daily for 35 days. Results indicated a significant reduction in disease severity, with decreased IL-17 production from Th17 cells, highlighting its potential as a treatment for multiple sclerosis .
Parameter | Control Group | This compound Treatment |
---|---|---|
Disease Severity Score | High | Low |
IL-17+ T Cells (%) | Elevated | Significantly Reduced |
Cholestatic Liver Diseases
Research has demonstrated that this compound can modulate inflammation in cholestatic liver diseases such as primary biliary cholangitis and primary sclerosing cholangitis.
Case Study: Bile Duct-Ligated Mice
In vitro studies using hepatic stellate cell lines showed that this compound reduced alpha-smooth muscle actin expression, indicating its role in mitigating liver fibrosis. In vivo, this compound administration led to decreased expression of inflammatory markers (IL-23R, TNF-α) without significant adverse effects on animal welfare .
Marker | Control Group | This compound Treatment |
---|---|---|
IL-23R Expression | High | Reduced |
TNF-α Levels | Elevated | Significantly Lowered |
Inflammatory Bowel Disease
This compound has also been evaluated for its effects on intestinal inflammation.
Case Study: Neonatal Enterocolitis Model
In neonatal rat models of necrotizing enterocolitis (NEC), this compound treatment resulted in reduced intestinal inflammation by inhibiting IL-17A release. This suggests its potential application in treating inflammatory bowel diseases .
Parameter | Control Group | This compound Treatment |
---|---|---|
Mortality Rate (%) | High | Significantly Lower |
Weight Loss (g) | Significant Loss | Minimal Loss |
Mechanism of Action
GSK805 exerts its effects by binding to the ligand-binding domain of RORγt, a nuclear receptor involved in the regulation of immune responses. By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt, leading to reduced differentiation and function of Th17 cells . This inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), which are key players in autoimmune responses .
Comparison with Similar Compounds
Structural and Binding Characteristics
GSK805’s benzimidazole core facilitates hydrogen bonding with critical residues in RORγ’s LBD (e.g., Phe377, Gln286, and Arg367) . Derivatives like Compound 1 and SHR168442 were designed to mimic these interactions while introducing modifications for enhanced topical use or pharmacokinetics:
- Compound 1 : Shares this compound’s hydrogen-bonding network but incorporates a benzimidazole ring, achieving an IC₅₀ of 62 nM in vitro. It also forms an edge-to-face π–π interaction with Phe378, absent in this compound .
- SHR168442 : A lead compound optimized for skin-restricted exposure, maintaining RORγ antagonism (IC₅₀ = 40 nM) while reducing systemic absorption .
Table 1: Structural and In Vitro Comparison
*IC₅₀ values inferred from relative potency in tumor models.
Functional Efficacy in Disease Models
Autoimmune and Inflammatory Diseases
- Th17/IL-17 Suppression: this compound outperforms TMP778, SR1001, and Digoxin in suppressing Th17 differentiation and IL-17A production in EAE and NEC models. At 10 mg/kg orally, it reduces intestinal IL-17A+ Th17 cells by >50% without affecting ILC3s, unlike Digoxin, which broadly inhibits both .
Table 2: In Vivo Efficacy in Autoimmune Models
Cancer
- Anti-Tumor Activity :
- In castration-resistant prostate cancer (CRPC) models, this compound (40 mg/kg orally) shows moderate tumor growth inhibition, while XY018 and cmpd 31 (5–20 mg/kg) achieve superior suppression (>70% vs. 50% for this compound) .
- In triple-negative breast cancer (TNBC), this compound and XY018 inhibit cell proliferation selectively, with XY018 showing higher potency (IC₅₀ < 1 µM vs. ~5 µM for this compound) .
Table 3: Anti-Tumor Activity in Preclinical Models
Model | Compound | Dose (mg/kg) | Tumor Suppression (%) | Reference |
---|---|---|---|---|
CRPC (PDX) | This compound | 40 | 50 | |
CRPC (PDX) | XY018 | 20 | 75 | |
TNBC (Cells) | This compound | 10 µM | ~50 | |
TNBC (Cells) | XY018 | 1 µM | ~80 |
Metabolic Disorders
Pharmacokinetic and Pharmacodynamic Profiles
- Oral Bioavailability : this compound’s oral activity and CNS penetration distinguish it from topical agents like SHR168442 .
- Selectivity : this compound exhibits >100-fold selectivity for RORγt over RORα/β, comparable to SR2211 (Ki = 105 nM for RORγ) .
Table 4: Pharmacokinetic Comparison
Compound | Administration | Selectivity (RORγt vs. RORα/β) | Key Applications |
---|---|---|---|
This compound | Oral | >100-fold | Autoimmunity, DIO, cancer |
SR2211 | Oral | ~30-fold | Inflammation |
SHR168442 | Topical | >50-fold | Psoriasis |
Biological Activity
GSK805 is a small molecule inhibitor specifically targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation and function of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases and inflammatory conditions due to their production of pro-inflammatory cytokines, particularly IL-17A and IL-22. This article examines the biological activity of this compound, focusing on its effects on immune responses, particularly in the context of intestinal inflammation and autoimmune diseases.
This compound functions by inhibiting RORγt-mediated transcription, leading to a reduction in Th17 cell differentiation and function. It selectively affects the production of IL-17A and IL-22 while sparing Th1 and Th2 cell responses, which is critical for maintaining a balanced immune response.
Key Findings on Biological Activity
- Inhibition of Th17 Cells : this compound has been shown to significantly reduce the frequency of IL-17A-producing Th17 cells in various models of inflammation, including murine models of colitis and Crohn’s disease. In studies involving Rag1−/− mice, this compound treatment resulted in decreased levels of IL-17A and IL-22 in the colon lamina propria without affecting the number of innate lymphoid cells (ILC3) producing these cytokines .
- Impact on Intestinal Inflammation : In models simulating intestinal inflammation, this compound administration led to reduced histological signs of inflammation, decreased fecal lipocalin-2 levels, and improved colon length compared to control groups. These findings suggest a therapeutic potential for this compound in managing inflammatory bowel diseases (IBD) by modulating Th17 responses .
- Effects on Cytokine Production : this compound treatment has been associated with decreased production of Th17-related cytokines while promoting regulatory T cell (Treg) responses, indicated by increased FOXP3 expression and IL-10 production in stimulated peripheral blood mononuclear cells (PBMCs) from Crohn’s disease patients .
Study 1: Murine Model of Colitis
In a study using Rag1−/− mice subjected to colitis models, this compound was administered at a dose of 10 mg/kg/day for two weeks. Results showed:
- Reduction in IL-17A+ Th17 Cells : A significant decrease in the frequency of colonic IL-17A+ T cells was observed.
- Histological Improvement : Mice treated with this compound exhibited less colon shortening and reduced inflammatory cell infiltration compared to controls.
Study 2: Pediatric Crohn's Disease
In vitro studies involving PBMCs from pediatric patients with Crohn's disease demonstrated that this compound effectively reduced the frequency of CD4+ T cells producing IL-17A and IL-22. This suggests that this compound may provide therapeutic benefits for pediatric populations suffering from IBD by selectively targeting pathogenic Th17 responses while preserving other immune functions .
Research Findings Summary
Study Focus | Key Findings |
---|---|
Murine Colitis Model | Reduced IL-17A+ T cells; improved colon length; less inflammation |
Pediatric Crohn's Disease | Decreased IL-17A and IL-22 production from PBMCs |
Cytokine Profile | Increased FOXP3 expression; elevated IL-10 production |
Properties
IUPAC Name |
N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICQMBWAQAIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.